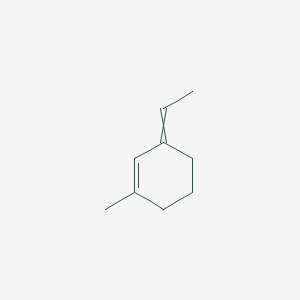
3-Ethylidene-1-methylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylidene-1-methylcyclohex-1-ene is an organic compound with the molecular formula C9H14. It is a derivative of cyclohexene, characterized by the presence of an ethylidene group at the third position and a methyl group at the first position of the cyclohexene ring. This compound is a type of cyclic olefin, which are known for their applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylidene-1-methylcyclohex-1-ene can be achieved through several methods. One common approach involves the alkylation of cyclohexene derivatives. For instance, the reaction of 1-methylcyclohexene with ethylidene chloride in the presence of a strong base such as sodium hydride can yield this compound. The reaction typically requires an inert atmosphere and is conducted at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes. Catalysts such as palladium or platinum can be used to facilitate the addition of ethylidene groups to cyclohexene derivatives. These processes are optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethylidene-1-methylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon can yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclohexenes
Aplicaciones Científicas De Investigación
3-Ethylidene-1-methylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic olefins.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.
Industry: Utilized in the production of polymers and other materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism by which 3-Ethylidene-1-methylcyclohex-1-ene exerts its effects depends on the specific reaction or application. In catalytic hydrogenation, for example, the compound adsorbs onto the catalyst surface, where hydrogen atoms are added to the double bonds, resulting in the formation of saturated hydrocarbons. The molecular targets and pathways involved vary based on the reaction conditions and the presence of other reagents.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methylcyclohex-1-ene
- 1-Methylcyclohexene
- 4-Methylcyclohexene
Comparison
3-Ethylidene-1-methylcyclohex-1-ene is unique due to the presence of both an ethylidene and a methyl group on the cyclohexene ring This structural feature imparts distinct chemical reactivity and physical properties compared to similar compounds like 3-Methylcyclohex-1-ene, which lacks the ethylidene group, or 1-Methylcyclohexene, which has a different substitution pattern
Propiedades
Número CAS |
61096-28-4 |
|---|---|
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
3-ethylidene-1-methylcyclohexene |
InChI |
InChI=1S/C9H14/c1-3-9-6-4-5-8(2)7-9/h3,7H,4-6H2,1-2H3 |
Clave InChI |
IOJWVKZSGNKOHA-UHFFFAOYSA-N |
SMILES canónico |
CC=C1CCCC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-N~2~,N~6~,4-trimethyl-5-[(E)-(2-nitrophenyl)diazenyl]pyridine-2,6-diamine](/img/structure/B14596116.png)
![3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene](/img/structure/B14596119.png)
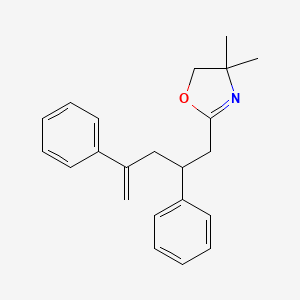

![1-(Chloromethyl)-2-[(3-methoxyphenyl)sulfanyl]benzene](/img/structure/B14596140.png)
![Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14596142.png)

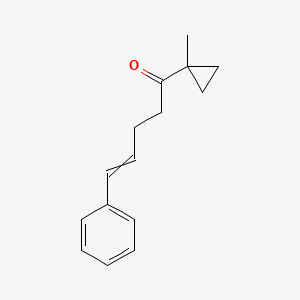
![2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate](/img/structure/B14596151.png)
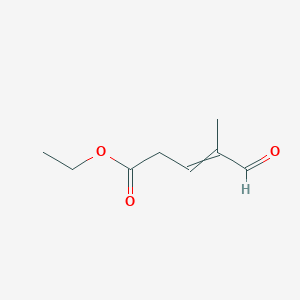
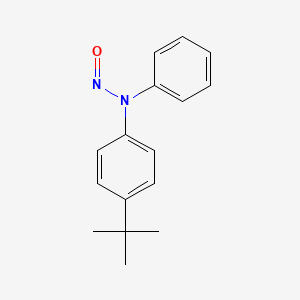
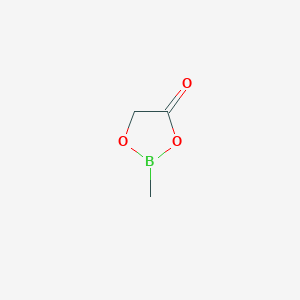
![5-Nitro-N-[(pyridin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B14596173.png)
![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)-](/img/structure/B14596183.png)
